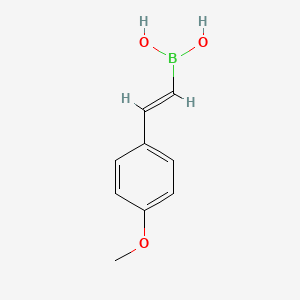

trans-2-(4-Methoxyphenyl)vinylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-2-(4-methoxyphenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSBCAPDUJYMOQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249261 | |

| Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72316-18-8 | |

| Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72316-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-2-(4-Methoxyphenyl)vinylboronic Acid

This guide provides a comprehensive overview of the synthesis of trans-2-(4-Methoxyphenyl)vinylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are important building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the vinylboronic acid moiety allows for stereospecific carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction, enabling the construction of complex molecular architectures with high precision.[2][3] The methoxy-substituted phenyl group, in particular, is a common feature in many biologically active compounds, making this specific vinylboronic acid a sought-after intermediate.

This guide will explore the two most prevalent and effective synthetic strategies for preparing this compound: the hydroboration of 4-ethynylanisole and the Suzuki-Miyaura coupling of a suitable vinyl halide with a boron source. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss critical aspects of purification and characterization.

Strategic Approaches to Synthesis: A Comparative Analysis

Two primary synthetic routes dominate the preparation of this compound. The choice between these methods often depends on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.

| Synthetic Route | Key Transformation | Starting Materials | Key Advantages | Potential Challenges |

| Hydroboration | Addition of a B-H bond across a C-C triple bond | 4-Ethynylanisole, Borane reagent (e.g., pinacolborane) | Atom-economical, often high stereoselectivity for the trans isomer. | Requires handling of potentially pyrophoric or sensitive borane reagents. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | (E)-1-bromo-2-(4-methoxyphenyl)ethene, Diboron reagent (e.g., bis(pinacolato)diboron) | High functional group tolerance, well-established and versatile reaction. | Requires a pre-functionalized vinyl halide, potential for side reactions like homocoupling. |

Methodology 1: Hydroboration of 4-Ethynylanisole

The hydroboration of terminal alkynes is a powerful and direct method for the synthesis of trans-vinylboronic acids. This reaction typically proceeds with high regio- and stereoselectivity, yielding the desired trans (or E) isomer.[4][5]

Reaction Principle and Mechanism

The hydroboration of an alkyne involves the syn-addition of a boron-hydrogen bond across the carbon-carbon triple bond.[6] For terminal alkynes like 4-ethynylanisole, the boron atom preferentially adds to the terminal, less sterically hindered carbon, while the hydrogen atom adds to the internal carbon. This regioselectivity is primarily governed by steric factors. The initial product is a vinylborane, which is then hydrolyzed to the corresponding vinylboronic acid. When using pinacolborane, a stable vinylboronate ester is formed, which can be isolated or hydrolyzed in a subsequent step.

Figure 1: Simplified workflow for the hydroboration-hydrolysis synthesis of this compound.

Detailed Experimental Protocol: Hydroboration of 4-Ethynylanisole

This protocol describes a representative procedure for the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed.

Materials:

-

4-Ethynylanisole

-

Pinacolborane (HBpin)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Palladium catalyst (e.g., PdCl₂(dppf)) (optional, for catalyzed reactions)

-

Base (e.g., Potassium acetate) (optional, for catalyzed reactions)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-ethynylanisole (1.0 eq.) in anhydrous THF.

-

Reagent Addition: To the stirred solution, add pinacolborane (1.1 - 1.5 eq.) dropwise at room temperature. For catalyzed reactions, the palladium catalyst (1-3 mol%) and base (2-3 eq.) would be added prior to the pinacolborane.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Hydrolysis (Optional, for obtaining the boronic acid directly): The crude vinylboronate ester can be hydrolyzed by stirring with an aqueous acid solution (e.g., 1M HCl) in a biphasic system (e.g., diethyl ether/water) for several hours.

-

Purification: The crude product (either the boronate ester or the boronic acid) is purified by column chromatography on silica gel or by recrystallization.

Methodology 2: Suzuki-Miyaura Coupling

An alternative and highly versatile route to this compound is through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach involves the coupling of a vinyl halide with a diboron reagent.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (e.g., (E)-1-bromo-2-(4-methoxyphenyl)ethene) to form a Pd(II) intermediate.[2]

-

Transmetalation: A base activates the diboron reagent (e.g., bis(pinacolato)diboron), which then transfers a boryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The desired vinylboronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of a vinylboronate ester.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the pinacol ester of this compound.

Materials:

-

(E)-1-bromo-2-(4-methoxyphenyl)ethene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate (KOAc))

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (E)-1-bromo-2-(4-methoxyphenyl)ethene (1.0 eq.), bis(pinacolato)diboron (1.1 - 1.5 eq.), and potassium acetate (2.0 - 3.0 eq.).

-

Catalyst and Solvent Addition: Add the palladium catalyst (1-3 mol%) and anhydrous dioxane.

-

Reaction Conditions: The reaction mixture is typically heated to 80-100 °C and stirred for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound pinacol ester. This can then be hydrolyzed as described in the hydroboration protocol if the free boronic acid is desired.

Purification and Characterization

The purity of this compound is critical for its successful application in subsequent reactions.

Purification Techniques

-

Recrystallization: This is a highly effective method for purifying solid boronic acids. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of boronic acids include mixtures of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[7][8][9][10] For this compound, a trial-and-error approach with small amounts of the crude product is recommended to identify the optimal solvent system.

-

Column Chromatography: Silica gel chromatography can be used to purify both the boronic acid and its pinacol ester. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective. It is important to note that boronic acids can sometimes be sensitive to silica gel, and prolonged exposure should be avoided.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the vinyl protons with a large coupling constant (~18 Hz) indicative of the trans geometry, the methoxy group singlet, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | The spectrum will display signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon. |

| FTIR | The spectrum will show characteristic absorption bands for O-H stretching (broad), C=C stretching (vinyl), C-O stretching (methoxy and B-O), and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₉H₁₁BO₃ (177.99 g/mol ).[1][11] |

Representative Spectral Data (for the closely related 4-Methoxyphenylboronic acid):

-

¹H NMR (DMSO-d₆): δ 7.75 (d, 2H), 6.89 (d, 2H), 3.75 (s, 3H).

-

¹³C NMR (DMSO-d₆): δ 161.5, 136.5, 113.2, 55.1.

-

FTIR (KBr, cm⁻¹): ~3300 (br, O-H), ~1600, 1500 (aromatic C=C), ~1350 (B-O), ~1250 (C-O).

Note: The spectral data for the target molecule, this compound, will exhibit additional signals corresponding to the vinyl protons and carbons.

Safety Considerations

-

Borane Reagents: Pinacolborane and other borane reagents can be flammable and moisture-sensitive. They should be handled under an inert atmosphere using proper Schlenk techniques.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous solvents are often flammable and should be used in a well-ventilated fume hood.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through either hydroboration of 4-ethynylanisole or Suzuki-Miyaura coupling. The choice of method will depend on the specific needs and resources of the laboratory. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors. The key to success lies in careful execution, diligent monitoring of the reaction, and thorough purification and characterization of the final product.

References

-

Hydroboration-Oxidation of Alkynes - Organic Chemistry Tutor. (n.d.). Retrieved January 3, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880. [Link]

-

Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. (2024). ACS Catalysis, 14(16), 11488-11500. [Link]

-

Alkyne Hydroboration With "R2BH". (2024, January 23). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Hydroboration-Oxidation of Alkynes with Practice Problems. (2020, March 15). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

Hydroboration of alkynes with catechol borane and pinacol borane. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). Journal of the American Chemical Society, 141(1), 224-235. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 3, 2026, from [Link]

- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (2015). In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). Royal Society of Chemistry.

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 3, 2026, from [Link]

-

Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 3, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 3, 2026, from [Link]

-

recrystallization-2.doc.pdf. (n.d.). Retrieved January 3, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2017). RSC Advances, 7(78), 49355-49359. [Link]

-

4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (2020). Data in Brief, 30, 105354. [Link]

-

Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-97. [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (2020). Data in Brief, 30, 105354. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. mt.com [mt.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. This compound | C9H11BO3 | CID 642693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of trans-2-(4-Methoxyphenyl)vinylboronic acid

Introduction

In the landscape of modern synthetic chemistry and drug discovery, boronic acids have emerged as a class of exceptionally versatile building blocks. Their unique reactivity, general stability, and relatively low toxicity have established them as indispensable tools, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among this privileged class, trans-2-(4-Methoxyphenyl)vinylboronic acid represents a particularly valuable reagent. It combines the reactivity of a vinylboronic acid with the electronic characteristics of a methoxy-substituted phenyl ring, making it a key intermediate for the synthesis of complex organic molecules, including pharmacologically active compounds and advanced materials.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into why certain analytical techniques are chosen, how the molecule's properties influence its handling and reactivity, and what these characteristics imply for its application in complex synthetic workflows. Every piece of data and every protocol is presented within a framework of scientific integrity, ensuring that the information is not only accurate but also practically applicable in a modern research environment.

Core Molecular and Physical Properties

A foundational understanding of a reagent begins with its fundamental identifiers and physical constants. These data points are critical for everything from accurate molar calculations to predicting behavior in different physical states.

Chemical Structure and Identifiers

The structure of this compound, formally named [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, is defined by a boronic acid group attached to a vinyl linker, which in turn is substituted with a 4-methoxyphenyl group.[1][2] The (E)- or trans- stereochemistry of the double bond is a crucial feature that dictates the geometry of the products derived from it.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Expertise & Experience: While NMR provides the skeletal map, IR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups. Its diagnostic power lies in identifying the characteristic vibrations of bonds, which act as molecular fingerprints. For this compound, the very broad O-H stretch is a tell-tale sign of the boronic acid moiety.

Expected Characteristic IR Absorption Bands (ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (very broad) | O-H stretch | Boronic Acid (B-OH) |

| ~3050-3000 | C-H stretch | Aromatic & Vinyl |

| ~2950-2850 | C-H stretch | Methoxy (CH₃) |

| ~1600, ~1510, ~1460 | C=C stretch | Aromatic Ring |

| ~1350-1300 | B-O stretch | Boronic Acid |

| ~1250 | C-O stretch | Aryl Ether (Ar-O-CH₃) |

| ~970 | C-H bend (out-of-plane) | trans-disubstituted alkene |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which validates the elemental composition (C₉H₁₁BO₃). The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.

-

Expected Molecular Ion: For C₉H₁₁BO₃, the calculated monoisotopic mass is approximately 178.080 g/mol . In electrospray ionization (ESI) positive mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 179.088. In negative mode, the deprotonated molecule [M-H]⁻ at m/z ≈ 177.072 would be expected.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of water (H₂O) from the boronic acid, or cleavage of the vinyl-boron bond.

Physicochemical Properties in Application

The practical utility of a chemical reagent is governed by properties such as solubility, stability, and acidity. Understanding these characteristics is paramount for designing robust reaction protocols and ensuring reproducibility.

Solubility and pKa

Expertise & Experience: The solubility of this compound is dictated by the balance between its polar boronic acid head and its nonpolar aryl-vinyl tail. It is expected to have moderate solubility in polar aprotic solvents like THF, DMF, and DMSO, and lower solubility in nonpolar solvents like hexanes. While boronic acids can be water-soluble, the hydrophobicity of the methoxyphenyl group likely limits its solubility in pure water. [3] The acidity (pKa) of the boronic acid is a critical parameter, especially for reactions that are base-mediated, such as the Suzuki-Miyaura coupling. The boronic acid (R-B(OH)₂) exists in equilibrium with its anionic boronate form (R-B(OH)₃⁻) in the presence of a base. The boronate species is significantly more nucleophilic and is the active participant in the crucial transmetalation step of many cross-coupling reactions. [4]While the exact pKa is not reported, it is expected to be in the range of 8-10, typical for aryl and vinylboronic acids.

Caption: Base-mediated equilibrium of boronic acid and its active boronate form.

Stability, Handling, and Storage

Trustworthiness: A protocol's reliability depends on the integrity of the starting materials. Boronic acids, while generally stable, are susceptible to intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. Commercial samples of this compound are often noted to contain varying amounts of this anhydride. [5]This is not necessarily detrimental, as boroxines are often in equilibrium with the monomeric acid in solution and can be competent in many coupling reactions. However, for applications requiring high purity monomer, this is a critical consideration.

Best Practices for Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and slow the rate of anhydride formation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. As a combustible solid, avoid ignition sources. [6][5]

Caption: Reversible dehydration of boronic acid monomer to its boroxine trimer.

Reactivity and Synthetic Applications

The synthetic power of this compound lies in its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

Authoritative Grounding: The Suzuki-Miyaura reaction is the cornerstone application for this reagent. It involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate (Ar-X). [7]The reaction mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. [8]The this compound serves as the nucleophilic partner, transferring its vinyl group to the palladium center during the critical transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Notable Transformations

Beyond the Suzuki coupling, this reagent is a reactant in numerous other valuable transformations, highlighting its versatility:

-

Liebeskind-Srogl Cross-Coupling: A palladium-catalyzed, copper-mediated coupling of thioesters with boronic acids. [2][5]* Petasis (Borono-Mannich) Reaction: A multicomponent reaction involving an amine, an aldehyde, and a vinylboronic acid to form allylic amines. [5]* Conjugate Addition Reactions: The vinyl group can act as a Michael donor in rhodium-catalyzed 1,4-addition reactions to enones. [5]

Relevance in Drug Discovery

The incorporation of boron into pharmaceuticals has transitioned from a novelty to a validated strategy, with several FDA-approved boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), on the market. [9][10]Boronic acids can act as transition-state mimics, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.

This compound serves as a valuable starting material for synthesizing molecules that contain the styrenyl pharmacophore, a common feature in many biologically active compounds. Its ability to undergo predictable and high-yielding coupling reactions allows for the rapid generation of molecular libraries for screening in drug discovery campaigns. [11]

Conclusion

This compound is a high-value reagent whose utility is underpinned by a well-defined set of physicochemical properties. Its structure, confirmed by NMR and IR spectroscopy, features a reactive trans-vinylboronic acid moiety appended to an electron-rich aromatic system. While generally stable, users must be cognizant of its propensity to form boroxine anhydrides and should adhere to proper storage and handling protocols to ensure experimental consistency. Its central role in the robust and versatile Suzuki-Miyaura cross-coupling, along with other transformations, cements its status as a powerful tool for synthetic chemists. As the demand for complex, precisely-engineered molecules grows, particularly in the field of medicinal chemistry, a thorough understanding of the properties detailed in this guide will be essential for leveraging the full potential of this versatile chemical building block.

References

-

Sigma-Aldrich. This compound product page. [URL: https://www.sigmaaldrich.com/product/aldrich/518980] [5]2. Sigma-Aldrich. This compound product specification. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/518980] [6]3. Merck. This compound product information. [URL: https://www.chembuy.co.kr/product/merck-518980-1g] [12]4. PubChem. Compound Summary for CID 642693, this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/642693] 5. Santa Cruz Biotechnology, Inc. This compound product page. [URL: https://www.scbt.com/p/trans-2-4-methoxyphenyl-vinylboronic-acid-72316-18-8] [2]6. Sigma-Aldrich. This compound product details. [URL: https://www.sigmaaldrich.com/MX/es/product/aldrich/518980] 7. Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. [URL: https://www.organic-chemistry.org/synthesis/C-B/vinylboron.shtm] 8. Sigma-Aldrich. Safety and documentation for this compound. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/518980] 9. Versteegen, R. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201605981] [3]10. Wu, H., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00490] [4]11. Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [URL: https://www.eventscribe.net/2023/AARC/fsPopup.asp?efp=VFNSWUxLRE44OTM0&PosterID=571253&rnd=0.8037636&mode=posterinfo] [13]12. Sigma-Aldrich. Product safety data sheet for this compound. [URL: https://www.sigmaaldrich.com/sds/aldrich/518980] 13. Sigma-Aldrich. This compound product page (alternative). [URL: https://www.sigmaaldrich.com/CA/en/product/aldrich/518980] [14]14. Santa Cruz Biotechnology, Inc. This compound (German). [URL: https://www.scbt.com/de/p/trans-2-4-methoxyphenyl-vinylboronic-acid-72316-18-8] [15]15. Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4341337/] [7]16. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Al-Zoubi, R. M. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts. [URL: https://www.mdpi.com/2073-4341/7/7/195] [16]18. Akamatsu, K., et al. (2019). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631855/] [9]19. Das, A., & Sareda, G. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [URL: https://www.mdpi.com/1420-3049/25/22/5273] [11]20. Yamamoto, A. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt04339a] [8]21. Pinheiro, D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402013/]

Sources

- 1. This compound | C9H11BO3 | CID 642693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 反-2-(4-甲氧基苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. trans-2-(4-メトキシフェニル)ビニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cacheby.com [cacheby.com]

- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 14. trans-2-(4-メトキシフェニル)ビニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

- 16. mdpi-res.com [mdpi-res.com]

An In-depth Technical Guide to trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8)

Abstract: This technical guide provides a comprehensive overview of trans-2-(4-Methoxyphenyl)vinylboronic acid, CAS 72316-18-8. It is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and primary applications. The core focus is on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This document elucidates the reaction mechanism, provides a field-proven experimental protocol with detailed causal explanations for procedural choices, and discusses critical safety and handling considerations. The aim is to equip the reader with both the theoretical knowledge and practical expertise required to effectively utilize this versatile reagent in complex synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, is a versatile organoboron compound widely employed in organic synthesis.[1] Its structure features a vinylboronic acid moiety attached to a 4-methoxyphenyl group, making it an ideal precursor for introducing the 4-methoxystyryl group into various molecular scaffolds. The electron-donating nature of the methoxy group can influence the electronic properties of the resulting coupled products, a feature often exploited in the synthesis of pharmaceuticals and materials for optoelectronics.[2]

The stability and reactivity of boronic acids like this one have made them indispensable tools, largely supplanting more toxic organometallic reagents such as those based on tin (used in Stille coupling).[3][4] This compound is typically a solid at room temperature and should be handled with appropriate personal protective equipment.[5][6]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72316-18-8 | [1][7] |

| Molecular Formula | C₉H₁₁BO₃ | [1][7] |

| Molecular Weight | 177.99 g/mol | [1] |

| Melting Point | 140-144 °C | [5][6] |

| IUPAC Name | [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid | [1] |

| Synonyms | (E)-(4-Methoxystyryl)boronic acid | [1][5] |

| Appearance | White to off-white solid | N/A |

| InChI Key | LGSBCAPDUJYMOQ-VOTSOKGWSA-N | [1] |

Synthesis of Vinylboronic Acids

While this guide focuses on the application of the title compound, understanding its synthesis provides context for its purity and stability. Vinylboronic acids and their corresponding esters are commonly synthesized via two primary routes:

-

Hydroboration of Alkynes: The most direct method involves the hydroboration of a terminal alkyne (in this case, 4-ethynylanisole) with a borane reagent like catecholborane or pinacolborane (HBpin), often catalyzed by a transition metal.[8] This is followed by hydrolysis to yield the free boronic acid. The stereochemistry of the vinyl group is controlled by the choice of catalyst and conditions, allowing for selective formation of the trans (E) isomer.

-

Reaction of Vinyl Organometallics with Borates: An alternative route involves the preparation of a vinylic Grignard or organolithium reagent from a corresponding vinyl halide. This nucleophilic species is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to produce the boronic acid.[9][10]

It is noteworthy that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[11] Commercial samples of this compound may contain varying amounts of this corresponding boroxine.[5] This is generally not detrimental, as the boroxine is readily hydrolyzed back to the monomeric boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[13] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryls, styrenes, and conjugated dienes.[11][14]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][15]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or pseudohalide, e.g., triflate) bond of the electrophilic partner (R¹-X). This oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[11]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, CsOH). The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[3] This boronate then exchanges its organic group (R²) with the halide on the Pd(II) complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond in the final product (R¹-R²). This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[4][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Coupling with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reagents, temperature, and reaction time may be required for specific substrates.[16]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and deactivation.

-

Catalyst/Ligand System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst that serves as a pre-formed, air-stable source of the active Pd(0) species. For more challenging or sterically hindered substrates, a combination of a palladium source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos) can offer superior results.[17]

-

Base: A base is non-negotiable for transmetalation. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. Cesium fluoride (CsF) or stronger bases like potassium phosphate (K₃PO₄) can be more effective for less reactive substrates or to minimize side reactions like protodeboronation (cleavage of the C-B bond).[17]

-

Solvent System: The reaction often requires a solvent mixture to dissolve all components. A non-polar organic solvent like 1,4-dioxane or toluene solubilizes the organic partners and the catalyst, while a small amount of water is necessary to dissolve the inorganic base.[11] This biphasic system facilitates the interaction of all species at the interface.

-

Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe, particularly the oxidative addition and reductive elimination steps. 80-100 °C is a common temperature range.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).

-

Inerting the Flask: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Through the septum, add the degassed solvents via syringe. A typical system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.

-

Reaction Execution: Lower the flask into a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Other Synthetic Applications

Beyond its extensive use in Suzuki coupling, this compound is a reactant in several other important transformations, including:

-

Liebeskind-Srogl Cross-Coupling: A reaction that couples organoboron compounds with thioesters, often under neutral conditions using a copper co-catalyst.[7]

-

Enantioselective Conjugate Additions: It can serve as a nucleophile in Michael-type additions to electron-deficient alkenes.[5]

-

Copper-Catalyzed Trifluoromethylation: Used in reactions to introduce a trifluoromethyl group.[5]

-

Petasis and Cobalt-Catalyzed Reactions: It participates in various other transition-metal-catalyzed processes for forming complex organic structures.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[5][6] For handling the solid powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[18]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[18]

-

Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.[6] For long-term stability, storage under an inert atmosphere is advisable.

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[18]

For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability, ease of handling, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction have solidified its importance in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. A thorough understanding of the underlying reaction mechanisms and the rationale behind established protocols, as detailed in this guide, enables researchers to harness the full synthetic potential of this powerful reagent.

References

- Google. (2026). Time in Mississippi County, US.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

-

PubMed. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (E)-(4-Methoxystyryl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

-

MySkinRecipes. (n.d.). trans-2-(4-Chlorophenyl)vinylboronic acid. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Wiley. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. Retrieved from [Link]

-

Boron Molecular. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved from [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. This compound | C9H11BO3 | CID 642693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2-(4-Chlorophenyl)vinylboronic acid [myskinrecipes.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound = 95 72316-18-8 [sigmaaldrich.com]

- 6. 反-2-(4-甲氧基苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. books.rsc.org [books.rsc.org]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of trans-2-(4-Methoxyphenyl)vinylboronic acid

This guide provides a detailed analysis of the spectral data for trans-2-(4-Methoxyphenyl)vinylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C9H11BO3 and a molecular weight of 177.99 g/mol . Its structure features a boronic acid group attached to a vinyl linker, which is in a trans configuration and substituted with a 4-methoxyphenyl group. This combination of a reactive boronic acid moiety and a conjugated system makes it a valuable reagent in organic chemistry.

a -- b [label="C"]; b -- c [label="C"]; c -- d [label="C"]; d -- e [label="C"]; e -- f [label="C"]; f -- a [label="C"]; a -- g [label="H"]; b -- h [label="H"]; d -- i [label="H"]; e -- j [label="H"]; c -- k [label="O"]; k -- l [label="CH3"]; f -- m [label="C"]; m -- n [label="H"]; m -- o [label="C"]; o -- p [label="H"]; o -- q [label="B"]; q -- r [label="OH"]; q -- s [label="OH"]; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, sample preparation is crucial, as they can form cyclic anhydrides (boroxines) or other oligomeric species, leading to broad and poorly resolved spectra. To obtain high-quality data, it is recommended to use a coordinating solvent like deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) which can break up these oligomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, vinylic, and methoxy protons. The trans configuration of the vinyl protons is confirmed by a large coupling constant (typically > 15 Hz).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.50 | Doublet | ~8.5 | 2H, Aromatic (ortho to vinyl) |

| ~6.90 | Doublet | ~8.5 | 2H, Aromatic (ortho to methoxy) |

| ~7.20 | Doublet | ~18.0 | 1H, Vinylic (β to boron) |

| ~6.10 | Doublet | ~18.0 | 1H, Vinylic (α to boron) |

| ~3.80 | Singlet | - | 3H, Methoxy (-OCH₃) |

| Broad Signal | Singlet | - | 2H, Boronic acid (-B(OH)₂) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Data available from spectral databases confirms the expected number of carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Aromatic (C-OCH₃) |

| ~145 | Vinylic (β to boron) |

| ~130 | Aromatic (ipso to vinyl) |

| ~128 | Aromatic (ortho to vinyl) |

| ~115 | Vinylic (α to boron, broad) |

| ~114 | Aromatic (ortho to methoxy) |

| ~55 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (boronic acid) |

| ~3050 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950 | Medium | C-H stretch (methoxy) |

| ~1630 | Strong | C=C stretch (vinylic) |

| ~1600, ~1510 | Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~970 | Strong | C-H bend (trans-vinylic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, dehydration and the formation of cyclic boroxines can complicate the analysis. Using soft ionization techniques like electrospray ionization (ESI) can help to observe the molecular ion.

The fragmentation of vinylboronic acids is influenced by the stability of the resulting ions. Based on studies of related compounds like phenylboronic acid, the following fragmentation pathways are plausible under electron ionization (EI).

M -> F1 [label="- H2O"]; M -> F2 [label="- .B(OH)2"]; F2 -> F3 [label="- C2H2"]; M -> F4 [label="rearrangement"]; }

Caption: Plausible Mass Spectrometry Fragmentation Pathway

| m/z | Proposed Fragment | Notes |

| 178 | [C₉H₁₁BO₃]⁺ | Molecular ion |

| 160 | [C₉H₉BO₂]⁺ | Loss of water |

| 133 | [C₈H₉O]⁺ | Loss of B(OH)₂ radical |

| 107 | [C₇H₇O]⁺ | Tropylium-like ion |

| 43 | [BO₂]⁻ | Boronate anion (in negative ion mode) |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A spectral width of ~12 ppm and a relaxation delay of 1-2 seconds are typical.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. A spectral width of ~220 ppm is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. (E)-(PARA-METHOXYPHENYL)-ETHENEBORONIC-ACID. Wiley Subscription Services, Inc. [Link]

-

Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. [Link]

-

Iwadate, N., & Suginome, M. (2009). Synthesis of B-Protected β-Styrylboronic Acids via Iridium-Catalyzed Hydroboration of Alkynes with 1,8-Naphthalenediaminatoborane Leading to Iterative Synthesis of Oligo(phenylenevinylene)s. Organic Letters, 11(9), 1899–1902. [Link]

stability and storage of trans-2-(4-Methoxyphenyl)vinylboronic acid

An In-depth Technical Guide to the Stability and Storage of trans-2-(4-Methoxyphenyl)vinylboronic acid

Introduction

This compound is a versatile organic reagent widely utilized in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Liebeskind-Srogl couplings, where it serves as a stable and effective precursor for the introduction of the 4-methoxystyryl moiety.[1] The presence of the vinylboronic acid function allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.

However, like many organoboron compounds, the efficacy and reproducibility of reactions involving this compound are intrinsically linked to its purity and stability. Degradation of the reagent can lead to diminished reaction yields, formation of impurities, and challenges in purification. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, outlines its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

I. Understanding the Chemical Stability of Vinylboronic Acids

The stability of a boronic acid is not absolute; it is a function of its structure and its environment. While some classes of boronic acids, such as certain 2-heterocyclic derivatives, are notoriously unstable, vinylboronic acids occupy a more favorable position on the stability spectrum.[2][3] Comprehensive kinetic studies have revealed that the protodeboronation of vinylboronic acids is generally a very slow process, particularly when compared to more labile boronic acids.[4][5][6] Nevertheless, understanding the potential degradation pathways is critical for mitigating them.

Primary Degradation Pathways

There are three primary chemical transformations that can compromise the integrity of this compound: protodeboronation, oxidation, and boroxine formation.

-

Protodeboronation: This is a common decomposition route for many organoboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] The process is essentially the hydrolysis of the C-B bond, yielding 4-methoxystyrene and boric acid. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the presence of catalysts.[4] While generally slow for vinylboronic acids, conditions of high acidity or basicity, especially at elevated temperatures, can accelerate this process.[7]

-

Oxidation: The boron atom in a boronic acid possesses a vacant p-orbital, making it susceptible to nucleophilic attack by oxidizing agents, including atmospheric oxygen.[8][9] This oxidative cleavage of the C-B bond typically results in the formation of an alcohol (or in this case, upon tautomerization, 4-methoxyacetophenone) and boric acid.[8] This degradation pathway is a significant concern, particularly for long-term storage and in solution, and underscores the importance of minimizing exposure to air.[2][3] Some boronic acids have been shown to generate organic radicals via oxidation, which can lead to mutagenicity, highlighting the need for careful handling.[10]

-

Boroxine Formation: In the solid state, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[2][3][10] This is a reversible equilibrium. While boroxine formation does not represent a permanent degradation of the compound's synthetic potential (it can be reversed upon dissolution in protic solvents), it significantly alters the molecular weight. If not accounted for, this can lead to substantial errors in stoichiometry when weighing the solid reagent for a reaction.

The interplay of these degradation pathways is visualized in the diagram below.

Caption: Primary degradation pathways for this compound.

II. Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and ensuring the long-term stability of this compound. The following recommendations are based on the chemical principles outlined above.

Optimal Storage Conditions

The primary objectives for storage are to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Low temperatures significantly reduce the rate of all chemical degradation pathways. A freezer (-20°C) is ideal for long-term storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is crucial to prevent oxidation of the electron-rich boronic acid.[2][3] |

| Moisture | Dry / Anhydrous | Minimizing moisture is essential to prevent protodeboronation and to slow the hydrolysis of any boroxine back to the boronic acid in an uncontrolled manner. |

| Light | Amber Vial / Dark Location | While not as critical as other factors, storing in the dark is a best practice to prevent any potential light-accelerated degradation.[7][11] |

| Container | Tightly Sealed, Inert Material | Use a well-sealed vial (e.g., with a PTFE-lined cap) to prevent ingress of air and moisture. Glass is a suitable container material.[11][12] |

Experimental Protocol: Handling and Dispensing

This protocol provides a self-validating workflow for handling the reagent in a laboratory setting to prepare it for a reaction.

Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric contaminants.

Materials:

-

Stock vial of this compound

-

Argon or Nitrogen gas line with needle adapter

-

Dry glassware (reaction flask, weighing boat/paper)

-

Spatula

-

Analytical balance

Workflow Diagram:

Caption: Recommended workflow for handling solid this compound.

Step-by-Step Methodology:

-

Preparation: Before retrieving the reagent from cold storage, prepare the balance, spatula, and receiving flask. Ensure a source of inert gas is readily available.

-

Equilibration: Remove the sealed vial of this compound from the freezer or refrigerator. Crucially, allow the vial to warm to ambient laboratory temperature before opening. This step is critical to prevent atmospheric moisture from condensing onto the cold solid.

-

Inerting: Once at room temperature, carefully open the vial and immediately establish a positive pressure of inert gas (argon or nitrogen) over the solid. This can be done by inserting a needle connected to the gas line.

-

Dispensing: With the inert gas blanket in place, quickly remove the desired amount of the white to off-white solid using a clean, dry spatula. Perform the weighing on an analytical balance as swiftly as possible to minimize air exposure.

-

Transfer: Immediately transfer the weighed solid to the reaction vessel.

-

Resealing and Storage: Before resealing the stock vial, flush the headspace again with inert gas. Seal the cap tightly, securing it with paraffin film for extra protection, and promptly return it to the freezer (-20°C) for long-term storage.

By following this meticulous procedure, you create a self-validating system that ensures the reagent introduced into your reaction is of the highest possible purity, minimizing the introduction of experimental variables that arise from reagent degradation. For reactions sensitive to stoichiometry, it is advisable to confirm the purity of an older reagent by NMR spectroscopy prior to use.

III. Conclusion

This compound is a robust and highly valuable reagent in modern organic synthesis. While it exhibits greater inherent stability than many other classes of boronic acids, its integrity can be compromised by protodeboronation, oxidation, and boroxine formation. Understanding these degradation mechanisms is the foundation for effective preservation. The implementation of stringent storage conditions—specifically, storage at low temperatures under a dry, inert atmosphere—and meticulous handling protocols are paramount to ensuring its long-term stability and achieving reproducible, high-yielding synthetic outcomes.

References

-

PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

-

ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved January 3, 2026, from [Link]

-

Semantic Scholar. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved January 3, 2026, from [Link]

-

Chemsrc. (n.d.). VINYLBORONIC ACID | CAS#:4363-34-2. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Retrieved January 3, 2026, from [Link]

-

ACS Figshare. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved January 3, 2026, from [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 3, 2026, from [Link]

-

NIH National Library of Medicine. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved January 3, 2026, from [Link]

-

University of Rochester. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved January 3, 2026, from [Link]

-

ACS Spring 2023. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Oxidation of (E)‐trisubstituted vinyl boronates. Retrieved January 3, 2026, from [Link]

-

Frontier Specialty Chemicals. (n.d.). Organoborons. Retrieved January 3, 2026, from [Link]

-

ChemRxiv. (n.d.). Using visible light to tune boronic acid–ester equilibria. Retrieved January 3, 2026, from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2020). A Water-Stable Boronate Ester Cage. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved January 3, 2026, from [Link]

-

Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Cole-Parmer. (n.d.). (3,5-Difluoro-2-methoxyphenyl)boronic acid, 97% Material Safety Data Sheet. Retrieved January 3, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]

- 6. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pnas.org [pnas.org]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. laballey.com [laballey.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to trans-2-(4-Methoxyphenyl)vinylboronic acid: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Abstract

trans-2-(4-Methoxyphenyl)vinylboronic acid, a key building block in contemporary organic synthesis, offers a versatile platform for the construction of complex molecular architectures. Its unique electronic and structural properties make it an invaluable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Liebeskind-Srogl reactions. This guide provides a comprehensive overview of its fundamental properties, detailed protocols for its synthesis and purification, in-depth characterization data, and a practical guide to its application in carbon-carbon bond formation, tailored for researchers, scientists, and professionals in drug development.

Core Compound Profile

This compound, also known by its IUPAC name [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, is an organic compound containing a boronic acid functional group attached to a vinyl group, which is in turn substituted with a 4-methoxyphenyl group.[1] The presence of the methoxy group, a strong electron-donating group, influences the reactivity of the vinylboronic acid moiety, making it a highly effective coupling partner in various transition metal-catalyzed reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BO₃ | [1][2] |

| Molecular Weight | 177.99 g/mol | [1][2] |

| Linear Formula | CH₃OC₆H₄CH=CHB(OH)₂ | |

| CAS Number | 72316-18-8 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 140-144 °C | |

| Synonyms | [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid, (E)-(4-Methoxystyryl)boronic acid | [1][2][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of vinylboronic acids often involves the hydroboration of alkynes or palladium-catalyzed coupling reactions. A common and reliable method for the preparation of this compound involves a lithium-halogen exchange followed by reaction with a borate ester. This method provides good yields and high stereoselectivity for the desired trans isomer.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the facile lithium-halogen exchange on a vinyl halide precursor. This generates a highly nucleophilic vinyllithium species, which readily attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic hydrolysis then yields the target boronic acid. This approach is favored for its reliability and the commercial availability of the starting materials.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of vinylboronic acids.

Materials:

-

trans-1-Bromo-2-(4-methoxyphenyl)ethene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trans-1-bromo-2-(4-methoxyphenyl)ethene (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates the vinyllithium intermediate. Low temperature is critical to prevent side reactions.

-

Borylation: To the cold vinyllithium solution, add trimethyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The vinyllithium attacks the boron atom of the borate ester. Allowing the reaction to warm slowly ensures complete reaction.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 3 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes at room temperature. Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Boronic acids can often be purified by recrystallization. However, they are prone to dehydration to form boroxines. A common purification method involves an acid-base extraction to separate the acidic boronic acid from non-acidic impurities.

Procedure:

-

Dissolve the crude product in diethyl ether.

-

Extract the ether solution with a saturated aqueous solution of sodium bicarbonate. The boronic acid will move to the aqueous layer as its boronate salt.

-

Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

-

Acidify the aqueous layer to pH ~2 with 3 M HCl. The pure boronic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| δ (ppm) | Assignment |

| 7.95 (s, 2H) | B(OH)₂ |

| 7.45 (d, J = 8.7 Hz, 2H) | Ar-H |

| 7.30 (d, J = 18.3 Hz, 1H) | Ar-CH= |

| 6.90 (d, J = 8.7 Hz, 2H) | Ar-H |

| 6.20 (d, J = 18.3 Hz, 1H) | =CH-B |

| 3.75 (s, 3H) | OCH₃ |

Note: NMR data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Applications in Cross-Coupling Reactions

This compound is a prominent reagent in palladium-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. Its utility is highlighted in the Suzuki-Miyaura and Liebeskind-Srogl couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] The electron-rich nature of this compound makes it an excellent nucleophilic partner in this reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Iodoanisole (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene/Water (5:1 mixture)

Procedure:

-

Setup: To a Schlenk flask, add 4-iodoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the stilbene product.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid, catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate.[5][6] This reaction is particularly valuable as it proceeds under neutral conditions, tolerating a wide range of sensitive functional groups.

Caption: Simplified catalytic cycle of the Liebeskind-Srogl cross-coupling reaction.

Materials:

-

S-Phenyl thiobenzoate (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

Tris(2-furyl)phosphine (TFP, 10 mol%)

-

Copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-